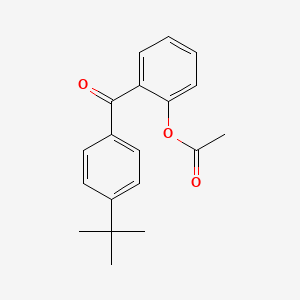

2-Acetoxy-4'-T-butylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It belongs to the class of benzophenones, which are organic compounds that absorb UV radiation and prevent it from damaging the skin.

Méthodes De Préparation

The synthesis of 2-Acetoxy-4’-T-butylbenzophenone involves several steps. One common method includes the acetylation of 4’-T-butylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

2-Acetoxy-4’-T-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.

Applications De Recherche Scientifique

2-Acetoxy-4’-T-butylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a UV filter in various formulations.

Biology: Studied for its potential effects on cellular processes due to its UV-absorbing properties.

Medicine: Investigated for its potential use in photoprotection and phototherapy.

Industry: Widely used in the cosmetic industry, particularly in sunscreens and other skincare products.

Mécanisme D'action

The primary mechanism of action of 2-Acetoxy-4’-T-butylbenzophenone is its ability to absorb UV radiation. This absorption prevents UV rays from penetrating the skin and causing damage. The compound absorbs UV radiation and dissipates it as heat, thus protecting the skin from harmful effects. The molecular targets include cellular DNA and proteins, which are protected from UV-induced damage .

Comparaison Avec Des Composés Similaires

2-Acetoxy-4’-T-butylbenzophenone is unique due to its specific structure, which provides effective UV absorption. Similar compounds include:

Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.

Benzophenone-4 (Sulisobenzone): Used in various cosmetic products for UV protection.

Benzophenone-8 (Dioxybenzone): Known for its strong UV-absorbing properties. Compared to these compounds, 2-Acetoxy-4’-T-butylbenzophenone offers a balance of UV protection and stability, making it a preferred choice in many formulations.

Activité Biologique

2-Acetoxy-4'-T-butylbenzophenone, a derivative of benzophenone, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes an acetoxy group and a bulky t-butyl substituent, influencing its interaction with biological systems.

- IUPAC Name : this compound

- CAS Number : 890098-40-5

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

The biological activity of this compound is primarily attributed to its ability to absorb ultraviolet (UV) light, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism exploited in photodynamic therapy (PDT) for cancer treatment. The compound's molecular targets include cellular membranes and DNA, where it can cause damage resulting in apoptosis or necrosis of affected cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- A549 (lung carcinoma)

- HT29 (colon carcinoma)

- MEL28 (melanoma)

The IC50 values observed for these cell lines are indicative of its potency as an anticancer agent. For example, the IC50 for A549 cells was reported at approximately 15 µM, suggesting effective inhibition of cell proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, demonstrating its potential as a therapeutic agent in combating bacterial infections.

Study 1: Anticancer Efficacy

A study published in Journal of Photochemistry and Photobiology evaluated the efficacy of this compound in PDT. The researchers found that the compound significantly enhanced cell death in A549 cells when exposed to light at specific wavelengths. The mechanism was attributed to ROS generation leading to DNA damage and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | ROS-induced apoptosis |

| HT29 | 20 | DNA damage |

| MEL28 | 18 | Cell cycle arrest |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated that this compound effectively inhibited bacterial growth, with a notable effect on Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Propriétés

IUPAC Name |

[2-(4-tert-butylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-8-6-5-7-16(17)18(21)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTUMZIEUKXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641578 |

Source

|

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-40-5 |

Source

|

| Record name | Methanone, [2-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.